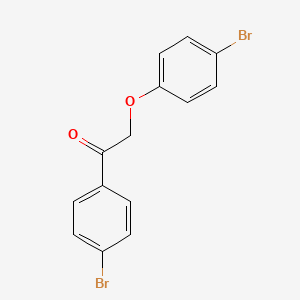
2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone: is a chemical compound with the following structural formula:
C16H11Br2O2
It consists of two bromophenyl groups attached to an ethanone (ketone) backbone. The compound is also known by other names, such as 2-(4-Bromophenoxy)acetophenone .
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-bromophenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds through an acylation process, resulting in the formation of 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone.
Industrial Production: Industrial production methods may vary, but the synthetic route described above can be scaled up for larger-scale production. Optimization of reaction conditions, purification steps, and yield improvement are essential for industrial applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The ketone group in the compound can undergo oxidation reactions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups.
Bromobenzoyl chloride: Used for acylation.
Base (e.g., pyridine): Facilitates the acylation reaction.
Reducing agents (e.g., NaBH₄): For ketone reduction.
Major Products: The major products depend on the specific reaction conditions. For example:
Reduction: 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanol.
Substitution: Various derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug candidate due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. the compound’s bromophenyl groups may interact with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10Br2O2 |
|---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 |
InChI Key |
CHGZWKJDLVGWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate](/img/structure/B10877140.png)
![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)
![9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10877151.png)
![7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877156.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877169.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide](/img/structure/B10877173.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10877181.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B10877194.png)
![5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10877196.png)
![N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877200.png)
